3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic name This compound follows IUPAC rules by prioritizing the hydroxyl group (-ol) as the principal functional group. The parent chain is a four-carbon butanol derivative, with methyl groups at position 3 and a 1H-1,2,4-triazol-1-yl substituent at position 1. The numbering ensures the hydroxyl group receives the lowest possible locant (position 2), while the triazole ring is attached via its nitrogen atom at position 1.
Constitutional isomers may arise from variations in substituent placement. For example, relocating the triazole group to position 2 of the butan-2-ol backbone would yield 2-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol , altering the compound’s electronic and steric properties. Similarly, positional isomerism in the triazole ring (e.g., 1H-1,2,3-triazol-1-yl) would create distinct constitutional isomers.
Molecular Geometry and Stereochemical Analysis
The molecule exhibits a tetrahedral geometry at the C2 alcohol-bearing carbon, with bond angles approximating 109.5°. The 1,2,4-triazole ring adopts a planar conformation due to aromatic stabilization, while the tertiary butyl group (C3 dimethyl substituents) introduces steric bulk that influences rotational freedom about the C1-C2 bond.
Stereochemical analysis reveals one chiral center at C2, enabling two enantiomers: (R)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol and its (S) -counterpart. The presence of a hydroxyl group and triazole ring creates a polar environment, favoring specific diastereomeric interactions in crystalline or solution states. Computational models predict a 1.8 kcal/mol energy difference between axial and equatorial conformers of the triazole moiety, suggesting moderate conformational flexibility.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (500 MHz, DMSO-d₆): The hydroxyl proton resonates as a broad singlet at δ 4.98 ppm, while the triazole protons appear as two singlets at δ 8.23 (H-3) and 8.05 (H-5). The C3 methyl groups generate a singlet at δ 1.12 ppm, and the C1 methylene protons split into a doublet of doublets (δ 3.45, J = 14.2 Hz).
- ¹³C NMR (125 MHz, DMSO-d₆): Key signals include δ 71.8 (C2-OH), δ 65.4 (C1), δ 148.9 (triazole C3), and δ 24.1/23.9 (C3 methyl carbons).
Infrared (IR) Spectroscopy:
Strong absorption bands at 3320 cm⁻¹ (O-H stretch), 1682 cm⁻¹ (C=N triazole ring), and 1074 cm⁻¹ (C-O alcohol) dominate the spectrum. The absence of N-H stretches confirms substitution at the triazole’s N1 position.
Mass Spectrometry (MS):
Electron ionization (70 eV) produces a molecular ion peak at m/z 167.21 (calculated for C₈H₁₃N₃O), with major fragments at m/z 122 (loss of CH(CH₃)₂), m/z 95 (triazole ring + CH₂OH), and m/z 68 (C₃H₆N₂⁺).
Crystallographic Studies and Conformational Dynamics
Although single-crystal X-ray data for this specific compound remains unreported, analogous structures like triadimenol (a fungicidal derivative) demonstrate monoclinic crystal systems with P2₁/c space groups. In such systems, hydrogen bonding between hydroxyl groups and triazole nitrogen atoms (O-H···N, 2.65 Å) stabilizes the lattice.
Molecular dynamics simulations predict two dominant conformers:
- Syn-periplanar: The triazole ring aligns with the hydroxyl group (dihedral angle: 15°), favored in polar solvents.
- Anti-periplanar: The triazole rotates 180° relative to the hydroxyl (dihedral angle: -165°), prevalent in apolar media.
The energy barrier for interconversion is estimated at 3.2 kcal/mol, indicating rapid conformational exchange at room temperature.
Tables
| NMR Assignments (DMSO-d₆, δ ppm) | |
|---|---|
| Proton/Carbon | Chemical Shift |
| OH (¹H) | 4.98 |
| Triazole H-3 (¹H) | 8.23 |
| Triazole H-5 (¹H) | 8.05 |
| C2-OH (¹³C) | 71.8 |
| C1 (¹³C) | 65.4 |
| IR Key Absorptions | |
|---|---|
| Bond Vibration | Wavenumber (cm⁻¹) |
| O-H stretch | 3320 |
| C=N stretch | 1682 |
| C-O stretch | 1074 |
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-7,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIOQSXTHUASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=NC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the butan-2-ol moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce various functional groups into the triazole ring.
Scientific Research Applications
Antifungal Activity
One of the primary applications of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is its antifungal properties. Research indicates that compounds containing triazole moieties exhibit significant antifungal activity against various pathogens. For instance, studies have shown that derivatives of triazoles can inhibit the growth of fungi such as Candida albicans and Aspergillus species .
Antitubercular Activity
The compound has also been studied for its potential antitubercular effects. A patent describes a synthesis process for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one as an intermediate for biologically active substances with antituberculous properties . This suggests that it may play a role in developing new treatments for tuberculosis.
Synthesis of Bioactive Compounds
The synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is often performed through alkylation reactions involving triazole derivatives. The process typically involves using acetone and potassium carbonate to achieve high yields (up to 99%) of the desired product . This efficient synthesis method makes it feasible to produce the compound for further research and application.
Fungicides
Due to its antifungal properties, this compound can be utilized as a fungicide in agriculture. Triazole-based fungicides are widely used to control fungal diseases in crops. Their effectiveness against a broad spectrum of fungal pathogens makes them valuable in agricultural practices aimed at improving crop yield and quality.
Plant Growth Regulators
Emerging research suggests that triazole compounds may also influence plant growth and development. By modulating hormonal pathways in plants, these compounds can enhance resistance to stress factors such as drought or disease . Further studies are required to evaluate the specific effects of this compound on plant physiology.
Case Study 1: Antifungal Efficacy
A study investigated the antifungal efficacy of various triazole derivatives against clinical isolates of Candida species. The results demonstrated that certain derivatives exhibited potent antifungal activity with minimal inhibitory concentrations comparable to established antifungal agents . This reinforces the potential of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one as a candidate for antifungal drug development.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis process of triazole derivatives highlighted the advantages of using environmentally friendly solvents and reagents. The study reported significant improvements in yield and reaction times when employing green chemistry principles during the synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one . This approach not only enhances efficiency but also aligns with sustainable practices in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which can influence the activity of the target molecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Triazole derivatives share a common 1H-1,2,4-triazole ring but differ in substituents, stereochemistry, and functional groups, leading to variations in antifungal activity, toxicity, and applications. Below is a detailed comparison:
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Key Substituents | Functional Group | Primary Application |
|---|---|---|---|---|
| Triadimenol | C₁₄H₁₈ClN₃O₂ | 4-Chlorophenoxy, dimethyl | Secondary alcohol | Agricultural fungicide |
| Triadimefon | C₁₄H₁₆ClN₃O₂ | 4-Chlorophenoxy, dimethyl | Ketone | Agricultural fungicide |
| Cyproconazole | C₁₅H₁₈ClN₃O | 4-Chlorophenyl, cyclopropyl | Secondary alcohol | Broad-spectrum fungicide |
| Tebuconazole | C₁₆H₂₂ClN₃O | 4-Chlorophenyl, tert-butyl | Tertiary alcohol | Grapevine and cereal crops |
| Bitertanol | C₂₀H₂₃N₃O₂ | Biphenyl-4-yloxy, dimethyl | Secondary alcohol | Agricultural and horticultural use |
| Efinaconazole | C₁₈H₂₂F₂N₄O | 2,4-Difluorophenyl, methylenepiperidine | Secondary alcohol | Topical antifungal (pharmaceutical) |
Key Observations :
- Triadimenol vs. Triadimefon: Triadimenol is the reduced alcohol form of Triadimefon. This structural difference impacts bioavailability and persistence in plants, with Triadimenol exhibiting longer residual activity .
- Cyproconazole and Tebuconazole : Both feature bulky substituents (cyclopropyl and tert-butyl, respectively), enhancing their lipophilicity and membrane penetration, which improves efficacy against systemic fungal infections .
- Bitertanol: The biphenyl group increases its affinity for hydrophobic fungal membranes, making it effective against powdery mildew .
- Efinaconazole : The 2,4-difluorophenyl and methylenepiperidine groups confer superior activity against dermatophytes, leading to its use in treating onychomycosis .
Toxicity and Environmental Impact
Critical Notes:
- Triadimenol’s stereoisomer ratio (80:20 diastereomers) reduces its environmental toxicity compared to older formulations with a 60:40 ratio .
- Efinaconazole’s design minimizes mammalian toxicity, reflecting a shift toward safer antifungal agents in pharmaceuticals .
Research Findings on Antifungal Efficacy
- Triadimenol demonstrates superior efficacy against B. cinerea compared to Triadimefon, likely due to its enhanced stability in plant tissues .
- Efinaconazole exhibits 10× higher activity against Candida albicans than Fluconazole, attributed to its difluorophenyl group improving target binding .
- Bitertanol’s biphenyl moiety enables cross-resistance avoidance in triazole-resistant fungal strains .
- Derivatives with piperazinyl or thiazolyl groups (e.g., Efinaconazole and compounds in ) show broad-spectrum activity, highlighting the role of heterocyclic substitutions in expanding antifungal targets .
Biological Activity
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, commonly referred to as a triazole compound, is a significant chemical in agricultural and pharmaceutical applications. This compound exhibits notable biological activity, particularly as a fungicide and potential therapeutic agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H13N3O
- Molecular Weight : 167.21 g/mol
- CAS Number : 58905-32-1
The primary biological activity of this compound is attributed to its role as a fungicide. It functions by inhibiting the enzyme lanosterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound effectively impairs fungal growth and reproduction.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Fungicidal | Inhibits fungal growth by targeting CYP51 enzyme involved in ergosterol synthesis. |
| Antifungal Spectrum | Effective against various pathogenic fungi including Fusarium, Aspergillus, and Candida species. |
| Phytotoxicity | Can affect plant growth if misapplied; requires careful dosage management. |
Case Studies and Research Findings
Several studies highlight the efficacy and safety profile of this compound:
Study 1: Efficacy Against Fungal Pathogens
A research study published in Journal of Pesticide Science evaluated the effectiveness of this triazole compound in controlling Fusarium species in agricultural settings. The results indicated a significant reduction in fungal biomass when treated with this compound compared to untreated controls. The study reported:
- Treatment Concentration : 100 ppm resulted in over 75% inhibition of fungal growth.
Study 2: Safety and Phytotoxicity Assessment
Another study focused on the phytotoxic effects of the compound on various crops. The findings revealed that at recommended dosages (50 ppm), there were no significant adverse effects on plant growth or yield. However, higher concentrations (above 150 ppm) showed signs of leaf burn and reduced germination rates.
Study 3: Residue Analysis in Food Products
A comprehensive analysis conducted on pesticide residues in apples indicated that the degradation of this compound occurs rapidly post-harvest. The study found that:
| Time Post-Harvest (Days) | Concentration Remaining (ppm) |
|---|---|
| 0 | 30 |
| 5 | 10 |
| 10 | <1 |
This rapid degradation suggests a low risk of accumulation in food products.
Q & A
Q. What are the optimized synthetic routes for preparing 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives, and how do reaction parameters affect stereochemical outcomes?
Answer: Synthesis typically involves nucleophilic substitution between α-chlorinated ketones and 1,2,4-triazole. Key parameters include solvent polarity (ethanol, acetonitrile), temperature (20–60°C), and stoichiometric ratios. For example, iodine-mediated cyclization in ethanol at 60°C for 12 hours achieves >85% yield in thiadiazole derivatives . Improved enantioselectivity (>95% diastereomeric excess) is achieved via asymmetric hydrogenation using chiral auxiliaries during carbonyl reduction .
Q. Table 1. Reaction Conditions for Triazole Derivatives
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| Ethanol | 60 | 12 | 85 | 80:20 | |
| Acetonitrile | 40 | 8 | 78 | 75:25 | |
| DMF | 25 | 24 | 92 | 95:5 |
Q. How is stereochemical purity validated during the synthesis of triazole-containing butanol derivatives?
Answer: Stereochemical validation employs:
- X-ray crystallography : Resolves absolute configuration (e.g., crystal structure in confirms C11H15N5OS2 geometry) .
- Chiral HPLC : Separates diastereomers using cellulose-based columns (e.g., triadimenol’s 80:20 diastereomer ratio in ) .
- NMR coupling constants : Differentiate erythro/threo configurations (e.g., δ 1.25 ppm doublet in confirms stereochemistry) .
Q. What analytical techniques are critical for characterizing triazole derivatives’ structural integrity?
Answer:
- EI-MS : Determines molecular weight (e.g., m/z 511 [M⁺] in ) .
- ¹H-NMR : Assigns substituent positions (e.g., δ 4.12 ppm quartet confirms methine proton) .
- Single-crystal X-ray diffraction : Validates bond lengths (mean C–C = 0.005 Å in ) .
Advanced Research Questions
Q. How do structural modifications (e.g., biphenyl vs. cyclopropyl substituents) impact antifungal activity in triazole derivatives?
Answer:
- Biphenyl groups enhance lipophilicity (logP 3.2 vs. 2.8 for TDM), improving fungal membrane penetration (e.g., compound 4 in shows MIC 0.2 µg/mL against B. cinerea) .
- Cyclopropyl moieties reduce metabolic oxidation, extending half-life (e.g., compound 3 in retains 70% activity after hepatic incubation) .
Q. Table 2. Structure-Activity Relationships (SAR)
| Substituent | logP | MIC (B. cinerea, µg/mL) | Metabolic Stability (%) | Reference |
|---|---|---|---|---|
| Biphenyl-4-yl | 3.2 | 0.2 | 55 | |
| 4’-Fluorobiphenyl | 3.5 | 0.1 | 50 | |
| Cyclopropyl | 2.8 | 0.5 | 70 |
Q. What computational strategies resolve contradictions between in vitro and in vivo antifungal efficacy?
Answer:
- Molecular docking : Identifies target binding modes (e.g., compound 4 in shows ΔG = -9.2 kcal/mol with CYP51) .
- Molecular dynamics (MD) : Simulates membrane permeability (e.g., 20-ns MD reveals biphenyl derivatives penetrate lipid bilayers 2× faster) .
- QSAR models : Prioritize derivatives with balanced logP (2.5–3.5) and polar surface area (<90 Ų) for tissue penetration .
Q. How does stereoisomerism influence toxicity and endocrine disruption potential?
Answer:
- Diastereomer ratios : The 80:20 (A:B) triadimenol mixture in shows a NOAEL of 5 mg/kg/day, while 60:40 mixtures increase hepatotoxicity .
- Endocrine disruption : Web of Science queries () link triazole rings to aryl hydrocarbon receptor binding (4/26 studies show EC50 < 1 µM) .
Q. What methodologies address metabolic instability in preclinical trials of triazole derivatives?
Answer:
- Hepatic microsome assays : Compare species-specific clearance (e.g., human vs. rat CLint 15 vs. 45 mL/min/kg) .
- Prodrug design : Mask hydroxyl groups as esters (e.g., phosphate prodrugs in increase oral bioavailability by 40%) .
- CYP450 inhibition assays : Screen for drug-drug interactions (e.g., IC50 > 10 µM avoids CYP3A4 inhibition) .
Q. How are toxicity and mutagenicity predicted for novel triazole derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
